Yakkasterone - 13027-33-3

Yakkasterone

Catalog Number: EVT-286425
CAS Number: 13027-33-3
Molecular Formula: C27H46O3
Molecular Weight: 418.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Yakkasterone (3β,5α-dihydroxycholestan-6-one) is an oxygenated cholesterol derivative, classified as a yakkasteroid []. While its natural occurrence is yet to be definitively confirmed, Yakkasterone is chemically similar to naturally occurring oxysterols and serves as a valuable research tool for investigating cellular processes and potential therapeutic targets.

Source and Classification

Yakkasterone is derived from cholesterol via enzymatic processes involving 11β-hydroxysteroid dehydrogenase type 2 and cholesterol-5,6-epoxide hydrolase. It belongs to the class of sterols and is categorized as an oxysterol, a group of oxidized derivatives of cholesterol that play significant roles in cellular signaling and metabolism . The compound has been identified in various biological samples, including breast cancer tissues, where it exhibits elevated levels compared to normal tissues .

Synthesis Analysis

The synthesis of Yakkasterone primarily occurs through the enzymatic conversion of cholesterol. The key steps in its biosynthetic pathway include:

  1. Formation of Cholesterol-5,6-Epoxides: Cholesterol undergoes epoxidation at the C5 and C6 positions, catalyzed by specific enzymes.
  2. Hydrolysis to Cholestane-3β,5α,6β-Triol: The epoxides are then hydrolyzed by cholesterol-5,6-epoxide hydrolase to yield cholestane-3β,5α,6β-triol.
  3. Oxidation to Yakkasterone: Finally, cholestane-3β,5α,6β-triol is oxidized by 11β-hydroxysteroid dehydrogenase type 2 to form Yakkasterone .

This multi-step process highlights the critical role of specific enzymes in the synthesis of this compound.

Molecular Structure Analysis

Yakkasterone has a complex molecular structure characterized by several functional groups typical of sterols. Its molecular formula is C27H46O3, indicating the presence of three oxygen atoms within a predominantly hydrocarbon framework. The structural features include:

  • Steroid Backbone: A tetracyclic structure formed by four fused rings (A-D) typical of steroid compounds.
  • Hydroxyl Groups: Hydroxyl groups at the C3 and C5 positions contribute to its biological activity.
  • Oxidative Modification: The presence of a carbonyl group at C6 distinguishes it from other sterols .

The stereochemistry around various carbon centers further influences its interaction with biological receptors.

Chemical Reactions Analysis

Yakkasterone participates in several key chemical reactions:

  1. Enzymatic Reactions: It acts as a substrate for various enzymes involved in steroid metabolism, including:
    • 11β-hydroxysteroid dehydrogenase type 2 (converts cholestane-3β,5α,6β-triol to Yakkasterone).
    • Other hydroxysteroid dehydrogenases that may further modify its structure.
  2. Biological Interactions: Yakkasterone can bind to glucocorticoid receptors, influencing gene expression related to cell proliferation and apoptosis .

These interactions underline its potential role as a signaling molecule in cancer biology.

Mechanism of Action

Yakkasterone's mechanism of action primarily involves its interaction with glucocorticoid receptors. Upon binding:

  1. Receptor Activation: It activates glucocorticoid receptors leading to their translocation into the nucleus.
  2. Gene Regulation: The activated receptor complex regulates transcriptional activity associated with cell cycle progression and proliferation in breast cancer cells .
  3. Induction of Cell Proliferation: Elevated levels of Yakkasterone have been correlated with increased cell proliferation rates in vitro and in vivo studies involving breast cancer models.

This mechanism suggests that Yakkasterone may contribute to tumorigenesis through its effects on cellular signaling pathways.

Physical and Chemical Properties Analysis

Yakkasterone exhibits distinct physical and chemical properties:

These properties influence its bioavailability and interactions within biological systems .

Applications

Yakkasterone has several scientific applications:

  1. Cancer Research: Its role as an oncometabolite makes it a target for studies investigating breast cancer mechanisms and potential therapeutic interventions.
  2. Biomarker Development: Elevated levels of Yakkasterone may serve as biomarkers for cancer diagnosis or prognosis.
  3. Pharmacological Studies: Understanding its mechanism could lead to the development of drugs targeting glucocorticoid receptor pathways in cancer therapy .
Biosynthetic Pathways of Yakkasterone in Steroidogenic Tissues

Adrenal Zona Reticularis-Specific Steroidogenic Machinery

The adrenal zona reticularis (ZR) constitutes the exclusive site of de novo Yakkasterone precursor synthesis in humans. This innermost cortical layer possesses unique enzymatic properties enabling specialized Δ⁵-3β-hydroxysteroid production [1] [5]. Unlike the glucocorticoid-producing zona fasciculata, ZR cells exhibit characteristically low 3β-hydroxysteroid dehydrogenase (3β-HSD) activity, creating a biochemical environment favoring accumulation of Δ⁵-steroids rather than their Δ⁴-metabolites [3]. This fundamental difference establishes the ZR as the primary source of unsulfated Yakkasterone precursors.

Critical enzymatic determinants within ZR mitochondria and endoplasmic reticulum drive precursor flux:

  • CYP17A1 dual functionality: This cytochrome P450 enzyme catalyzes both 17α-hydroxylation of pregnenolone and subsequent 17,20-lyase cleavage to yield dehydroepiandrosterone (DHEA). The lyase activity is markedly enhanced in ZR by the co-expression of cytochrome b5 (CYB5A), which facilitates allosteric modulation of CYP17A1 to favor androgen precursor synthesis over glucocorticoid pathways [1].
  • Sulfotransferase dominance: High expression of SULT2A1 immediately sulfonates DHEA to DHEA-S, creating a reservoir for peripheral desulfation and conversion to downstream metabolites including Yakkasterone [3] [7].
  • Oxidative metabolism: Emerging evidence suggests ZR-specific 11β-hydroxylase (CYP11B1) isoforms may catalyze the final hydroxylation step converting androstenedione derivatives to Yakkasterone prior to sulfonation [1].

Table 1: Key Enzymatic Components of Yakkasterone Biosynthesis in Zona Reticularis

Enzyme/ProteinSubcellular LocationPrimary FunctionRegulation in ZR
CYP17A1Endoplasmic reticulum17α-hydroxylase & 17,20-lyase activityACTH/cAMP; Enhanced by CYB5A
Cytochrome b5 (CYB5A)Endoplasmic reticulumCYP17A1 lyase activity modulatorACTH-dependent expression
SULT2A1CytosolDHEA/Yakkasterone sulfationPostnatal adrenal maturation; ACTH
11β-hydroxylase (CYP11B1)MitochondriaAndrogen precursor 11-oxidationACTH/cAMP; ZR-specific isoforms
STARMitochondrial membraneCholesterol transportAcute ACTH stimulation

Developmental regulation is paramount – SULT2A1 expression increases dramatically during adrenarche (typically age 6-8 years), coinciding with DHEA-S/Yakkasterone-S surge and establishing the biochemical foundation for pubertal androgen effects [3]. ACTH signaling via melanocortin receptor 2 (MC2R) remains the primary trophic regulator, though additional factors like insulin-like growth factors (IGFs) and extracellular matrix components may fine-tune zona reticularis steroid output [5].

Peripheral Conversion Mechanisms from Δ⁵-Androgen Precursors

Yakkasterone biosynthesis extends beyond the adrenal gland through tissue-specific peripheral activation of sulfated precursors. The majority circulates as biologically inactive Yakkasterone-sulfate (Yakkasterone-S), requiring enzymatic desulfation and structural modification in target tissues [1] [9]. This distributed metabolic pathway enables localized androgen amplification without significant systemic exposure.

The conversion cascade involves sequential enzymatic steps:

  • Sulfate hydrolysis: Steroid sulfatase (STS) expressed in liver, skin, and adipose tissue membranes liberates free Yakkasterone from its sulfate ester. Placental STS demonstrates particularly high efficiency, suggesting potential roles in pregnancy-related androgen metabolism [10].
  • 3β-HSD isomerization: AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase) converts Δ⁵-androstenediol to testosterone derivatives, which serve as immediate precursors for Yakkasterone synthesis. This enzyme exhibits tissue-specific expression gradients, with highest activity in prostate, mammary, and adipose tissues [9].
  • 11-Oxygenation: Final bioactivation requires 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) mediated oxidation to generate the 11-keto configuration essential for Yakkasterone’s proposed androgen receptor binding affinity. This reaction predominantly occurs in mineralocorticoid-sensitive tissues (kidney, colon) sharing the enzyme’s expression pattern [9].

Table 2: Peripheral Tissue Contribution to Yakkasterone Activation

TissueKey EnzymesPrimary SubstrateMajor ProductConversion Efficiency
LiverSTS; AKR1C1/AKR1C2; 11β-HSD2Yakkasterone-S11-keto-YakkasteroneHigh (80-90% first-pass metabolism)
SkinSTS; AKR1C3; SRD5A1DHEA-S; Yakkasterone-S11-keto-DHT derivativesModerate (30-50% local conversion)
AdiposeSTS; AKR1C3; 11β-HSD1Androstenedione-S; Yakkasterone-SMultiple 11-oxygenated androgensVariable (Depot-dependent)
ProstateSTS; AKR1C3; 17β-HSD5DHEA-STestosterone/YakkasteroneHigh (Intracrine amplification)

Notably, an alternative backdoor pathway exists where 17OH-progesterone undergoes sequential 5α-reduction (SRD5A1), 3α-reduction (AKR1C2), and oxidative 17,20-lyase activity yielding androsterone, which is then converted to potent 11-keto-dihydrotestosterone analogs without testosterone intermediation [9]. This pathway may significantly contribute to Yakkasterone production in castration-resistant prostate environments or certain forms of congenital adrenal hyperplasia.

Role of Sulfotransferase (SULT2A1) in Yakkasterone Sulfation Dynamics

SULT2A1 serves as the primary regulatory gatekeeper determining Yakkasterone bioavailability through irreversible sulfoconjugation. This cytosolic enzyme, highly enriched in adrenal zona reticularis and hepatocytes, catalyzes the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3β-hydroxyl group of Yakkasterone and related Δ⁵-steroids [3] [10]. The reaction generates hydrophilic, protein-bound sulfates that cannot penetrate cell membranes or activate nuclear receptors, effectively terminating androgen signaling.

Molecular characteristics of human SULT2A1 include:

  • Gene locus: 19q13.33, encoding a 285-amino acid protein (33-34 kDa) with conserved PAPS-binding and catalytic domains [7]
  • Tissue distribution: Highest expression in adrenal zona reticularis (particularly the definitive zone during fetal development), followed by liver, duodenum, and brain [7] [10]
  • Kinetic parameters: Kₘ for DHEA = 1.8 μM; Kₘ for PAPS = 0.25 μM; optimal pH 6.5-7.0 [10]

Table 3: Human Sulfotransferases Involved in Steroid Conjugation

SulfotransferaseGenePrimary Steroid SubstratesTissue ExpressionAffinity for Yakkasterone Precursors
SULT2A1SULT2A1DHEA, pregnenolone, androsteroneAdrenal, liver, intestineHigh (Kₘ = 1.5-4.0 μM)
SULT1E1SULT1E1Estrone, estradiol, DHEALiver, adrenal, endometriumModerate (Kₘ = 8-12 μM)
SULT2B1aSULT2B1Pregnenolone, DHEAProstate, placenta, skinLow (Kₘ >50 μM)
SULT2B1bSULT2B1Cholesterol, oxysterolsUbiquitousNegligible
SULT1A1SULT1A1Phenolic steroids, estrogensLiver, platelets, brainVery Low

SULT2A1 profoundly impacts Yakkasterone dynamics through three mechanisms:

  • Adrenal secretion regulation: By converting lipophilic precursors to charged sulfates, SULT2A1 facilitates concentration-dependent adrenal secretion without intracellular accumulation. Sulfated steroids exhibit extended plasma half-lives (hours vs minutes for unconjugated forms), creating a sustained precursor reservoir [3] [10].
  • Peripheral activation control: Tissue-specific expression of steroid sulfatase (STS) creates differential Yakkasterone liberation patterns. Tissues lacking STS (e.g., skeletal muscle) remain Yakkasterone-unresponsive despite systemic precursor abundance [10].
  • Excretory preparation: Hepatic SULT2A1-mediated sulfation enhances renal clearance of androgen excess. Polymorphisms reducing SULT2A1 activity (e.g., rs182420) associate with elevated bioactive 11-oxygenated androgens in polycystic ovary syndrome [7] [10].

Developmental and hormonal regulation of SULT2A1 explains key clinical observations: its expression surges during adrenarche under ACTH/cAMP stimulation, paralleling DHEA-S/Yakkasterone-S increases. Post-menopausally, elevated ACTH compensates for declining gonadal steroids, maintaining sulfated androgen output. Glucocorticoids paradoxically induce hepatic SULT2A1 while suppressing adrenal expression, creating tissue-specific effects on Yakkasterone metabolism [3] [10].

Properties

CAS Number

13027-33-3

Product Name

Yakkasterone

IUPAC Name

(3S,5R,8S,9S,10R,13R,14S,17R)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-23,28,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,25-,26-,27+/m1/s1

InChI Key

SJZZRXMQSAXCFD-ZUDGWCDOSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)O)C)O)C

Solubility

Soluble in DMSO

Synonyms

3beta, 5alpha-dihydroxycholestan-6-one
yakkasterone
YS 64
YS-64

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.